molecular formula C21H18N4O4S B612030 Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1276110-06-5

Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B612030
M. Wt: 422.46
InChI Key: SEKOTFCHZNXZMM-UHFFFAOYSA-N
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Description

This compound, also known as HS-173, has the molecular formula C21H18N4O4S . It is an imidazo[1,2-a]pyridine derivative, which is a class of compounds known for their diverse biological activities.


Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring . Attached to this core are a phenylsulfonamido group and an ethyl ester group .

Scientific Research Applications

Application in Cancer Research

  • Summary of the Application: This compound has been synthesized and screened for its anticancer activities against various cancer cell lines. It is part of a novel series of amide functionalized imidazo[1,2-a]pyridine derivatives .
  • Methods of Application or Experimental Procedures: The compound was tested against breast (MCF-7 and MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines using the MTT assay. Etoposide was used as the standard reference drug .
  • Results or Outcomes: Among the series of compounds tested, one particular derivative showed the highest potency in anticancer activities against the aforementioned cell lines. The IC50 values were 0.021±0.0012µM (MCF-7), 0.95±0.039µM (MDA-MB-231), 0.091±0.0053µM (A549), and 0.24±0.032µM (DU-145) .

Application in Antibacterial and Antifungal Treatments

  • Summary of the Application: Substituted imidazo[1,2-a]pyridines, which include the compound you mentioned, have a broad spectrum of biological activity and can be used as antibacterial and antifungal drugs .
  • Methods of Application or Experimental Procedures: These compounds are typically tested against various bacterial and fungal strains in vitro to determine their efficacy .
  • Results or Outcomes: The specific results or outcomes would depend on the particular derivative and the microbial strain tested .

Application in Alzheimer’s Disease Treatment

  • Summary of the Application: Certain derivatives of imidazo[1,2-a]pyridine are proposed for the treatment of Alzheimer’s disease .
  • Methods of Application or Experimental Procedures: These compounds are typically tested in vitro and in vivo to determine their efficacy in reducing the symptoms or progression of Alzheimer’s disease .
  • Results or Outcomes: The specific results or outcomes would depend on the particular derivative and the model of Alzheimer’s disease used .

Application in Tuberculosis Treatment

  • Summary of the Application: Certain imidazo[1,2-a]pyridine derivatives have shown efficacy in treating tuberculosis .
  • Methods of Application or Experimental Procedures: These compounds are typically tested in vitro and in vivo against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
  • Results or Outcomes: In one study, a derivative of imidazo[1,2-a]pyridine showed a 90% to 99.9% reduction of bacterial load when tested in a mouse model of tuberculosis .

Application in Antibacterial and Antifungal Treatments

  • Summary of the Application: Substituted imidazo[1,2-a]pyridines, which include the compound you mentioned, have a broad spectrum of biological activity and can be used as antibacterial and antifungal drugs .
  • Methods of Application or Experimental Procedures: These compounds are typically tested against various bacterial and fungal strains in vitro to determine their efficacy .
  • Results or Outcomes: The specific results or outcomes would depend on the particular derivative and the microbial strain tested .

Application in Alzheimer’s Disease Treatment

  • Summary of the Application: Certain derivatives of imidazo[1,2-a]pyridine are proposed for the treatment of Alzheimer’s disease .
  • Methods of Application or Experimental Procedures: These compounds are typically tested in vitro and in vivo to determine their efficacy in reducing the symptoms or progression of Alzheimer’s disease .
  • Results or Outcomes: The specific results or outcomes would depend on the particular derivative and the model of Alzheimer’s disease used .

Application in Tuberculosis Treatment

  • Summary of the Application: Certain imidazo[1,2-a]pyridine derivatives have shown efficacy in treating tuberculosis .
  • Methods of Application or Experimental Procedures: These compounds are typically tested in vitro and in vivo against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
  • Results or Outcomes: In one study, a derivative of imidazo[1,2-a]pyridine showed a 90% to 99.9% reduction of bacterial load when tested in a mouse model of tuberculosis .

Safety And Hazards

Safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

properties

IUPAC Name

ethyl 6-[5-(benzenesulfonamido)pyridin-3-yl]imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-2-29-21(26)19-13-23-20-9-8-15(14-25(19)20)16-10-17(12-22-11-16)24-30(27,28)18-6-4-3-5-7-18/h3-14,24H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKOTFCHZNXZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate

CAS RN

1276110-06-5
Record name HS-173
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276110065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HS-173
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2758X982JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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